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Introduction

Tebapivat (formerly known as FT-4202 and AG-946) is an investigational, oral, selective, small-
molecule allosteric activator of pyruvate kinase-R (PKR). By activating PKR, Tebapivat
enhances the glycolytic pathway in red blood cells (RBCs). This leads to a decrease in 2,3-
diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.
The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce RBC
sickling in sickle cell disease (SCD).[1] Increased ATP levels improve RBC health and survival.
[1] These multimodal effects make Tebapivat a promising therapeutic agent for various
hemolytic anemias, including SCD and anemia associated with myelodysplastic syndromes
(MDS).

These application notes provide an overview of the use of Tebapivat in combination with other
anemia therapies, based on available preclinical and clinical data. Detailed protocols for key
experiments are also provided to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data from clinical trials of Tebapivat. It is
important to note that while clinical trials have allowed for the concomitant use of certain other
anemia therapies, specific subgroup analyses detailing the efficacy and safety of these
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combinations are not yet widely available. The data presented here primarily reflect the overall
outcomes of Tebapivat treatment.

Table 1: Efficacy of Tebapivat (FT-4202) in Sickle Cell
Disease (Phase 1 Study)

Treatment Group (FT-4202

Parameter 300 mg daily for 14 days, Placebo Group (n=2)
n=7)

Hemoglobin Increase > 1 g/dL 6 out of 7 patients (86%) Not Reported

Median Hemoglobin Increase 1.2 g/dL Not Reported

Change in 2,3-DPG Levels Reduced Not Reported

Change in ATP Levels Increased Not Reported

Change in Reticulocyte Counts  Decreased Not Reported

Data from a Phase 1 study in
patients with Sickle Cell
Disease.

Table 2: Efficacy of Tebapivat in Lower-Risk
Myelodysplastic Syndromes (Phase 2a Study)

Parameter Tebapivat 5 mg QD

Patients with Low Transfusion Burden (n=10)

Transfusion Independence (=8 consecutive ]
4 out of 10 patients (40%)
weeks)

Total Treated Patients (n=22)

Hemoglobin Response (=1.5 g/dL increase at 16 ]
1 out of 22 patients
weeks)

Data from a Phase 2a study in patients with
anemia due to Lower-Risk Myelodysplastic

Syndromes.[2]
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Signaling Pathway

The mechanism of action of Tebapivat involves the activation of the enzyme pyruvate kinase-R
(PKR), a key regulator of the final step in glycolysis within red blood cells.

Phosphoenolpyruvate
Pyruvate
catalyzes conversion of

RBC Sickling
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> Improves RBC Health & Survival

Click to download full resolution via product page
Tebapivat's mechanism of action in red blood cells.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Tebapivat in
Combination with Hydroxyurea on Sickle Cell Blood
Samples

Objective: To assess the in vitro effects of Tebapivat, alone and in combination with
hydroxyurea, on red blood cell health and sickling parameters in blood samples from patients
with sickle cell disease.

Materials:
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» Whole blood samples from patients with SCD (with appropriate consent and ethical
approval).

o Tebapivat (FT-4202) stock solution.
e Hydroxyurea stock solution.
e Cell culture medium (e.g., RPMI 1640).
o Deoxygenation chamber or gas mixture (e.g., 95% N2, 5% CO2).
e Flow cytometer.
e ATP assay kit.
e 2,3-DPG assay Kkit.
e Microscope with imaging capabilities.
Methodology:
e Sample Preparation:
o Collect whole blood in heparinized tubes.
o Wash RBCs three times with phosphate-buffered saline (PBS).
o Resuspend RBCs to a 10% hematocrit in cell culture medium.
e Treatment Incubation:
o Prepare treatment groups:
= Vehicle control.
» Tebapivat alone (at various concentrations).

» Hydroxyurea alone (at a clinically relevant concentration).
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» Tebapivat and hydroxyurea in combination.
o Incubate RBC suspensions with the respective treatments for 24 hours at 37°C.

o Deoxygenation and Sickling Analysis:

o After incubation, expose a subset of the treated RBCs to hypoxic conditions in a
deoxygenation chamber for 2 hours.

o Fix the cells with glutaraldehyde.

o Analyze the morphology of at least 200 cells per sample under a microscope to determine
the percentage of sickled cells.

e Biochemical Assays:
o From the remaining normoxic cell suspensions, lyse the RBCs.

o Measure intracellular ATP levels using a commercially available ATP assay kit according to
the manufacturer's instructions.

o Measure intracellular 2,3-DPG levels using a commercially available 2,3-DPG assay kit
according to the manufacturer's instructions.

o Data Analysis:

o Compare the percentage of sickled cells, ATP levels, and 2,3-DPG levels between the
different treatment groups.

o Use appropriate statistical tests to determine the significance of any observed differences.

Protocol 2: Clinical Trial Protocol for Tebapivat in
Patients with Sickle Cell Disease on Stable Hydroxyurea
Therapy

Objective: To evaluate the safety and efficacy of Tebapivat as an add-on therapy to stable-
dose hydroxyurea in patients with sickle cell disease.
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Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
Patient Population:

e Inclusion Criteria:

[¢]

Confirmed diagnosis of SCD.

[e]

Age 12 years and older.

o

Hemoglobin level between 5.5 and 10.5 g/dL.

[¢]

On a stable dose of hydroxyurea for at least 90 days prior to randomization.[3]
e Exclusion Criteria:
o Receiving regular red blood cell transfusions.
o History of bone marrow transplantation.
Treatment Regimen:
e Screening Period (up to 28 days):
o Confirm eligibility criteria.

o Obtain baseline measurements, including complete blood count (CBC), reticulocyte count,
and markers of hemolysis.

e Randomization:

o Eligible patients are randomized in a 1:1 ratio to receive either Tebapivat or a matched
placebo, administered orally once daily.

o Treatment Period (12 weeks):
o Patients continue their stable dose of hydroxyurea.

o Administer the assigned study drug (Tebapivat or placebo).
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o Monitor patients for adverse events.

o Collect blood samples at specified intervals for efficacy assessments (hemoglobin,
reticulocytes, hemolysis markers).

» Efficacy Endpoints:

o Primary Endpoint: Proportion of patients with a hemoglobin increase of 21.0 g/dL from
baseline at 12 weeks.

o Secondary Endpoints: Changes in markers of hemolysis (e.g., bilirubin, LDH), reticulocyte
count, and patient-reported outcomes.

o Safety Assessments:

o Monitor vital signs, physical examinations, and clinical laboratory tests throughout the
study.

o Record and grade all adverse events.

Experimental Workflows
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Workflow for in vitro combination studies.
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Simplified clinical trial workflow.

Considerations for Combination Therapy

Sickle Cell Disease: Clinical trials have permitted the use of Tebapivat in patients on a
stable dose of hydroxyurea.[3] This suggests a potential for combination therapy to address
different aspects of SCD pathophysiology, with hydroxyurea increasing fetal hemoglobin and
Tebapivat improving RBC function and reducing sickling through a distinct mechanism.
Careful monitoring of hematological parameters and adverse events is crucial when
combining these agents.

Myelodysplastic Syndromes: In the context of MDS, Tebapivat is being investigated in
patients who have previously been treated with other anemia therapies such as
erythropoiesis-stimulating agents (ESAS) and luspatercept.[4] The clinical trial design for
MDS includes specific washout periods for these prior treatments, indicating that
concomitant use is not the current focus of these studies. However, the sequencing of these
therapies will be an important area of future research.

Drug Interactions: Preliminary information suggests that Tebapivat may have interactions
with strong and moderate CYP3A inhibitors and inducers.[5] When considering combination
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therapies, a thorough review of the metabolic pathways of all co-administered drugs is
essential to avoid potential adverse drug-drug interactions.

Conclusion

Tebapivat represents a novel approach to the treatment of hemolytic anemias by targeting red
blood cell metabolism. While data on its use in combination with other anemia therapies are still
emerging, the design of ongoing clinical trials indicates that its potential in various therapeutic
regimens is being actively explored. The protocols and information provided in these
application notes are intended to serve as a guide for researchers and clinicians interested in
investigating the role of Tebapivat in combination therapy for anemia. As more data become
available from clinical trials, a clearer understanding of the safety and efficacy of these
combinations will emerge, potentially leading to new and improved treatment strategies for
patients with these challenging conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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